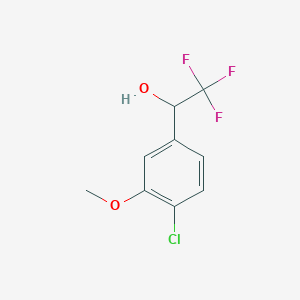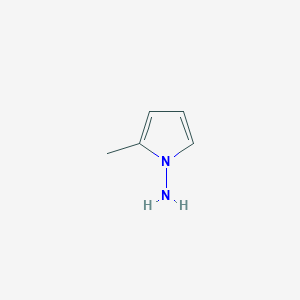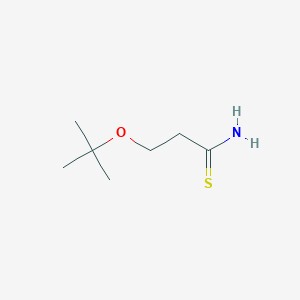
3-(Tert-butoxy)propanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butoxy)propanethioamide is an organic compound with the molecular formula C7H15NOS. It is characterized by the presence of a tert-butoxy group attached to a propanethioamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)propanethioamide typically involves the reaction of tert-butyl acrylate with a suitable thiol reagent under controlled conditions. One common method involves the use of tert-butyl acrylate and a thiol in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and improved safety. The use of flow microreactors also allows for the efficient handling of hazardous reagents and intermediates .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butoxy)propanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium tert-butoxide, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Tert-butoxy)propanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-(Tert-butoxy)propanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the thioamide group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts and modulation of biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Tert-butoxy)propionic acid
- 3-(Tert-butoxy)propanol
- 3-(Tert-butoxy)propylamine
Uniqueness
Compared to similar compounds, 3-(Tert-butoxy)propanethioamide is unique due to the presence of both a tert-butoxy group and a thioamide group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H15NOS |
|---|---|
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]propanethioamide |
InChI |
InChI=1S/C7H15NOS/c1-7(2,3)9-5-4-6(8)10/h4-5H2,1-3H3,(H2,8,10) |
Clave InChI |
ZIHSVTDROOMNEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


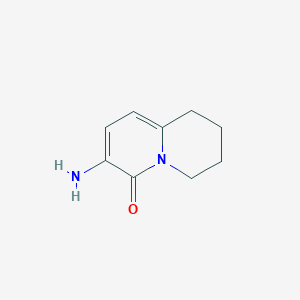
![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13557312.png)
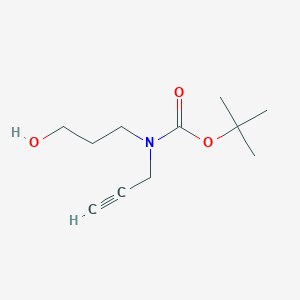
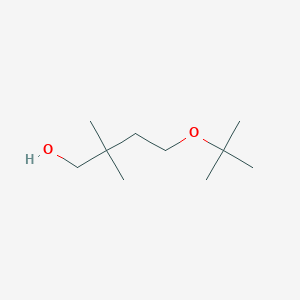

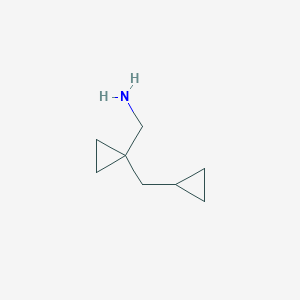

![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
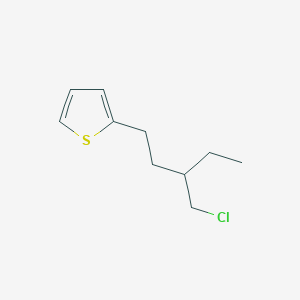
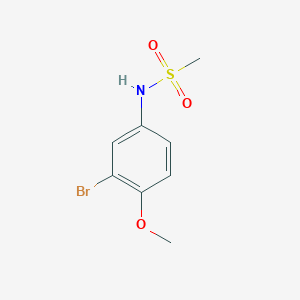
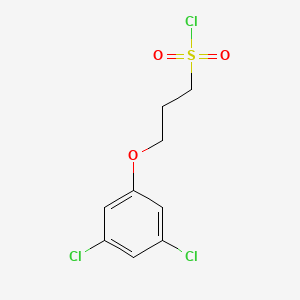
![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
